Thiomorpholino(2,4,6-trifluorophenyl)methanone
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Overview
Description
Thiomorpholino(2,4,6-trifluorophenyl)methanone, also known as TMF, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. TMF has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Thiomorpholino(2,4,6-trifluorophenyl)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and thiazole derivatives. In addition, this compound has been used in the synthesis of a variety of peptides and other biomolecules.
Mechanism of Action
Target of Action
Thiomorpholino(2,4,6-trifluorophenyl)methanone is a potent and selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitory polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity. This inhibition results in an increased level of incretin hormones, leading to an increase in insulin synthesis and release, and a decrease in glucagon release . These changes help lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin system. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing the insulin response to glucose, suppressing glucagon secretion, and consequently decreasing hepatic glucose production .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and elimination through the kidneys .
Result of Action
The inhibition of DPP-4 by this compound leads to an increase in the levels of incretin hormones. This results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, ultimately leading to a reduction in blood glucose levels .
Advantages and Limitations for Lab Experiments
The use of Thiomorpholino(2,4,6-trifluorophenyl)methanone in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and is relatively stable in a variety of solvents. In addition, this compound is relatively non-toxic, and has a low boiling point, making it easy to handle and store. However, this compound is also relatively volatile, and can be easily lost if not stored properly.
Future Directions
There are a number of possible future directions for research involving Thiomorpholino(2,4,6-trifluorophenyl)methanone. One possible avenue of research is to explore the effects of this compound on other biological systems, such as plants and animals. In addition, further research could be conducted to explore the effects of this compound on the metabolism of other compounds, such as drugs and toxins. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent.
Synthesis Methods
Thiomorpholino(2,4,6-trifluorophenyl)methanone can be synthesized via a number of different methods. One method involves the reaction of 2,4,6-trifluorobenzaldehyde with thiourea in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, with the first step resulting in the formation of an intermediate thiourea product, and the second step resulting in the formation of the desired this compound product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of 60-80 degrees Celsius.
properties
IUPAC Name |
thiomorpholin-4-yl-(2,4,6-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NOS/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAIBGYSKRHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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